![molecular formula C12H15BrN2OS B1457352 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1351620-65-9](/img/structure/B1457352.png)
3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as benzo[d]thiazol derivatives, has been reported in the literature . A typical synthesis might involve the reaction of benzo[d]thiazol-2-ol with an alkyl bromide or substituted brominated benzyl compound in the presence of anhydrous K2CO3 and DMF .Scientific Research Applications
Synthesis and Chemical Reactions
3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide is involved in various chemical reactions and synthesis processes. For instance, it is produced through nucleophilic substitution reactions involving bromobenzo compounds and a series of nucleophiles, resulting in derivatives with potential applications in various fields, including pharmaceuticals and material sciences (Mataka et al., 1992). Additionally, the compound is part of regioselective synthesis processes that yield novel derivatives with antibacterial properties, indicating its potential use in developing new antimicrobial agents (Abbasi Shiran et al., 2013).
Catalysis and Material Science
In the field of material science and catalysis, this compound derivatives are used to create stable crystalline ligands for metal complexes. These complexes are tested for catalytic applications, for instance, in Suzuki type C−C cross-coupling reactions, indicating the compound’s role in facilitating chemical transformations and possibly enhancing industrial chemical processes (Dastgir et al., 2006).
Synthesis of Heterocyclic Compounds
The compound is also involved in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For example, it is used in the synthesis of thiazolidines and oxazolidines, compounds known for their diverse biological activities and potential therapeutic applications (Badr et al., 1981). This showcases the compound's role in advancing pharmaceutical research and development.
Antibacterial and Analgesic Research
This compound and its derivatives are researched for their potential antibacterial and analgesic properties. Studies have synthesized novel derivatives and evaluated their antibacterial activities against various bacterial strains, suggesting its importance in the search for new antimicrobial agents (Abbasi Shiran et al., 2013). Moreover, some derivatives have been investigated for their analgesic properties, providing insights into the compound's potential for pain management (Demchenko et al., 2018).
Mechanism of Action
Target of Action
, antidepressant, and anticonvulsant effects.
Mode of Action
Benzo[d]thiazol derivatives have been shown to interact with various biological targets, potentially leading to their observed effects .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many benzo[d]thiazol derivatives have been shown to interact with various biochemical pathways, leading to a range of biological effects .
Result of Action
Benzo[d]thiazol derivatives have been associated with a range of biological effects, including antibacterial , antidepressant, and anticonvulsant activities .
Biochemical Analysis
Biochemical Properties
3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase I, by intercalating with DNA and preventing the enzyme from performing its function . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and promoting mitochondrial dysfunction . Furthermore, it can influence cell signaling pathways by modulating the activity of proteins such as kinases and phosphatases, leading to changes in gene expression and cellular metabolism . The impact of this compound on cell function is evident in its ability to alter cell proliferation, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to DNA and inhibiting the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, this compound can interact with proteins involved in cell signaling pathways, leading to the activation or inhibition of these proteins and subsequent changes in gene expression . The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at an optimal dose, beyond which adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The interaction of this compound with cofactors and other biomolecules can influence metabolic flux and alter the levels of key metabolites . Understanding the metabolic pathways of this compound is crucial for elucidating its overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to different cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . The localization of this compound to the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.BrH/c1-3-8-14-11-9(15-4-2)6-5-7-10(11)16-12(14)13;/h3,5-7,13H,1,4,8H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFMLWJEINNVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N)N2CC=C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


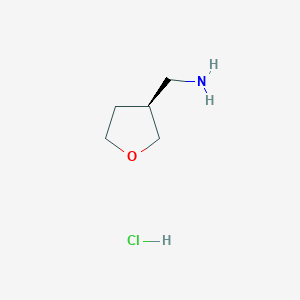


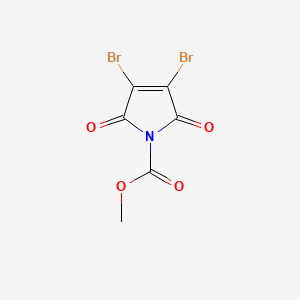



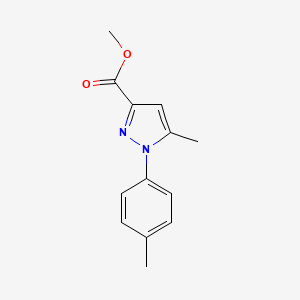
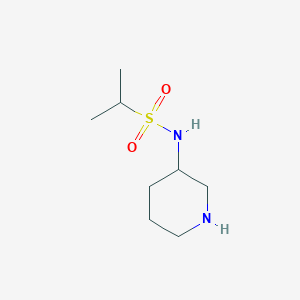

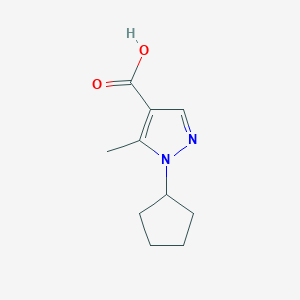

![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)

